Molecular Weight Shift Enables Unambiguous MS Identification vs. Free 5-Hydroxylansoprazole
The TBDMS protection increases the molecular weight from 385.36 g/mol (free 5-Hydroxylansoprazole) to 499.62 g/mol, providing a mass shift of +114.26 Da that eliminates isobaric interference in complex biological matrices . This mass increment is critical for selected reaction monitoring (SRM) transitions, where the TBDMS derivative produces distinct precursor-to-product ion pairs that do not overlap with endogenous plasma components or co-eluting lansoprazole metabolites such as lansoprazole sulfone (MW 385.36, isobaric with unprotected 5-Hydroxylansoprazole) [1].
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 499.62 g/mol (C₂₂H₂₈F₃N₃O₃SSi) |
| Comparator Or Baseline | 5-Hydroxylansoprazole (free metabolite): 385.36 g/mol; Lansoprazole sulfone: 385.36 g/mol |
| Quantified Difference | +114.26 Da mass shift relative to free 5-Hydroxylansoprazole; eliminates isobaric overlap with lansoprazole sulfone |
| Conditions | Calculated from molecular formula; applicable to ESI-MS and LC-MS/MS workflows |
Why This Matters
This mass shift enables unambiguous chromatographic peak assignment and accurate quantification in pharmacokinetic studies where free 5-Hydroxylansoprazole and lansoprazole sulfone co-elute.
- [1] TargetMol. 5-Hydroxylansoprazole (AG1908). Product T14051, CAS 131926-98-2. View Source
